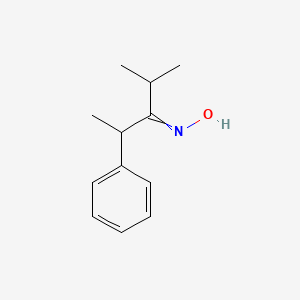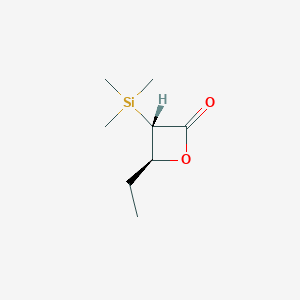
(3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one is a chiral oxetanone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one can be achieved through the [2+2] cyclocondensation of acyl bromides and aldehydes. This reaction is typically catalyzed by cooperative aluminum salen-pyridinium catalysts, which provide high enantioselectivity and trans-selectivity . The reaction conditions often involve the use of aprotic solvents and controlled temperatures to ensure optimal yields and stereoselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of β-lactone synthesis can be applied. Industrial production would likely involve scalable catalytic processes, continuous flow reactors, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under various conditions, often involving catalysts or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one serves as a valuable building block for the synthesis of more complex molecules. Its strained ring structure makes it a reactive intermediate in various organic transformations.
Biology and Medicine
The compound’s potential as an enzyme inhibitor has been explored, particularly in the context of fatty acid synthase inhibition. This makes it a candidate for the development of anti-obesity and anti-cancer drugs .
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials that benefit from the unique properties of β-lactones.
Mechanism of Action
The mechanism by which (3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one exerts its effects involves its interaction with specific molecular targets, such as enzymes. The strained ring structure of the oxetanone allows it to act as a potent inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in conditions like obesity and cancer.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrolipstatin (Orlistat): A well-known β-lactone used as an anti-obesity drug.
Other β-Lactones: Various natural and synthetic β-lactones that act as enzyme inhibitors.
Uniqueness
(3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one is unique due to its specific stereochemistry and the presence of the trimethylsilyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
67354-14-7 |
|---|---|
Molecular Formula |
C8H16O2Si |
Molecular Weight |
172.30 g/mol |
IUPAC Name |
(3S,4S)-4-ethyl-3-trimethylsilyloxetan-2-one |
InChI |
InChI=1S/C8H16O2Si/c1-5-6-7(8(9)10-6)11(2,3)4/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 |
InChI Key |
HSLKCCNEEPYDMB-BQBZGAKWSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H](C(=O)O1)[Si](C)(C)C |
Canonical SMILES |
CCC1C(C(=O)O1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)

![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
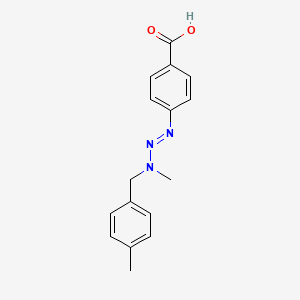
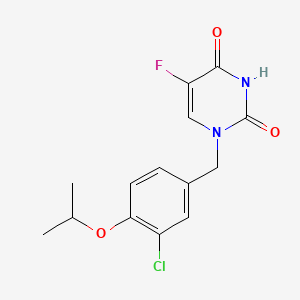
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
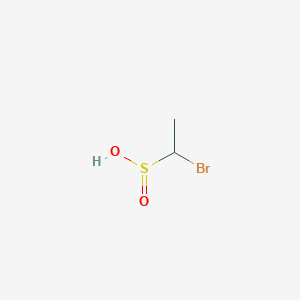
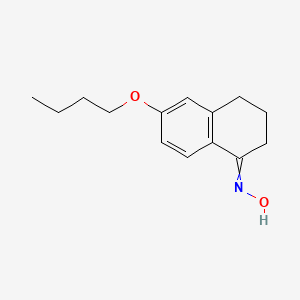
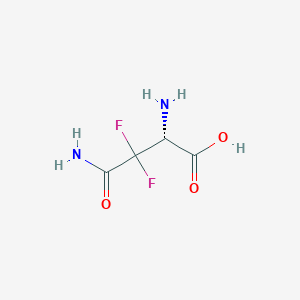

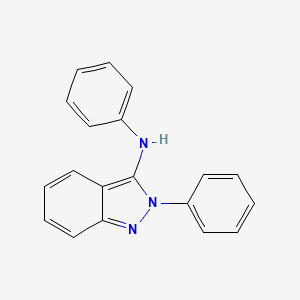

![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)
